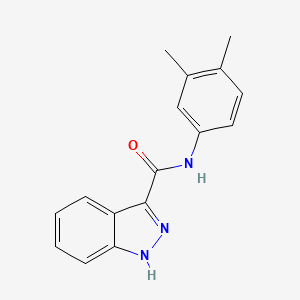

![molecular formula C17H18F3N3O3 B2734867 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198011-69-5](/img/structure/B2734867.png)

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its oxazole and pyridine rings, along with its other substituents. However, without specific data, it’s challenging to provide a detailed molecular structure analysis14.Chemical Reactions

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxazoles and pyridines can undergo a variety of chemical reactions, but without specific information, it’s difficult to provide a detailed chemical reactions analysis5.

Scientific Research Applications

Synthesis and Chemical Transformations

Ring-Opening Reactions and Synthetic Applications : The study of ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines has provided insights into the synthesis of compounds with complex structures, including those similar in complexity to 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine. These synthetic routes offer pathways for preparing valuable building blocks for further chemical transformations (Jones & Phipps, 1976).

Catalytic Approaches to Unconventional Piperidines : A regioselective method for introducing a methoxycarbonyl methyl group to pyridine has been developed, utilizing copper(II) triflate under mild conditions. This method facilitates the synthesis of polyfunctionalized piperidine derivatives, highlighting an innovative approach to generating structures that may include or resemble the queried compound (Crotti, Berti, & Pineschi, 2011).

Biological Relevance and Molecular Studies

Antimicrobial Activities : Novel thiazolo-triazolo-pyridine carbonitrile derivatives have shown significant antimicrobial activity against a range of bacteria and fungi, underlining the potential for compounds with similar structures in therapeutic applications. The structural variation and substitution patterns play a crucial role in modulating biological activity, as demonstrated in the synthesis and evaluation of these compounds (Suresh, Lavanya, & Rao, 2016).

Synthesis of Trifluoromethyl-Substituted Aminopyrroles : Utilizing a trifluoromethyl-containing building block, the preparation of trifluoromethyl-substituted aminopyrroles was achieved through a 2H-azirine ring expansion strategy. This research highlights the synthetic versatility and potential utility of trifluoromethyl groups in developing compounds with enhanced chemical and biological properties (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. However, without specific information, it’s difficult to provide a detailed safety and hazards analysis7.

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. However, without specific information, it’s difficult to provide detailed future directions1.

I hope this general information is helpful. For more detailed information, specific experimental data and studies would be needed.

properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-11-13(9-21-26-11)16(24)23-7-5-12(6-8-23)10-25-15-4-2-3-14(22-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUVUDBACJWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)